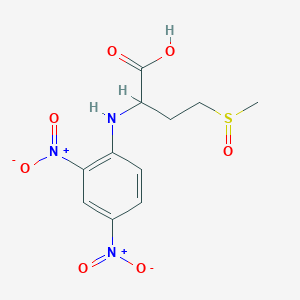

DNP-DL-methionine sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

1695-02-9 |

|---|---|

Molecular Formula |

C11H13N3O7S |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |

InChI |

InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |

InChI Key |

FTOHDWRUZIRPDU-UHFFFAOYSA-N |

SMILES |

CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

1695-02-9 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Considerations for Dnp Dl Methionine Sulfoxide Analogues

Approaches for the Chemical Synthesis of Dinitrophenylated Methionine Sulfoxide (B87167) Compounds

The primary method for synthesizing N-2,4-DNP-DL-methionine sulfoxide involves the reaction of DL-methionine sulfoxide with a suitable dinitrophenylating agent. The most common and historically significant reagent for this purpose is 2,4-dinitrofluorobenzene (DNFB), often referred to as Sanger's reagent.

The synthesis can be conceptualized as a two-step process if starting from the parent amino acid, DL-methionine:

Oxidation of DL-Methionine: The sulfide (B99878) moiety in DL-methionine is first oxidized to a sulfoxide. A common and effective method for this selective oxidation is the use of hydrogen peroxide (H₂O₂) in a solvent like methanol (B129727) at room temperature. rsc.org This reaction must be carefully controlled to prevent further oxidation to the sulfone.

Dinitrophenylation: The resulting DL-methionine sulfoxide is then reacted with 2,4-dinitrofluorobenzene. This reaction is a nucleophilic aromatic substitution where the amino group of the methionine sulfoxide attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride (B91410) ion. The reaction is typically carried out under mild alkaline conditions, often using a sodium bicarbonate buffer, to ensure the amino group is deprotonated and thus sufficiently nucleophilic.

An alternative is a one-step approach starting directly from commercially available L-methionine sulfoxide or a prepared DL-methionine sulfoxide mixture, which is then subjected to dinitrophenylation with DNFB. chemicalbook.com The use of methionine sulfoxide as a building block in peptide synthesis is also a known strategy, valued for increasing the polarity and solubility of peptides, which simplifies purification. nih.govnih.gov

| Step | Reagent/Method | Purpose | Reference |

|---|---|---|---|

| 1. Oxidation (if starting from Methionine) | Hydrogen Peroxide (H₂O₂) | Selectively oxidizes the sulfur atom in methionine to a sulfoxide. | rsc.org |

| 2. Dinitrophenylation | 2,4-Dinitrofluorobenzene (DNFB) | Introduces the 2,4-dinitrophenyl (DNP) group onto the primary amine of methionine sulfoxide. | chemicalbook.com |

| - | Sodium Bicarbonate (or other base) | Acts as a base to deprotonate the amino group, facilitating the nucleophilic attack on DNFB. | General Knowledge |

Analysis of Stereochemical Distribution in DNP-DL-Methionine Sulfoxide Preparations

The stereochemistry of DNP-DL-methionine sulfoxide is inherently complex. The starting material, DL-methionine, is a racemic mixture of D-methionine (R-configuration at the α-carbon) and L-methionine (S-configuration at the α-carbon). The oxidation of the sulfur atom in the methionine side chain introduces a second chiral center, the sulfoxide group, which can exist in either an (R) or (S) configuration. nih.govnih.gov

Consequently, the synthesis of DNP-DL-methionine sulfoxide results in a mixture of four distinct stereoisomers:

N-2,4-DNP-(2S)-methionine-(S)-sulfoxide

N-2,4-DNP-(2S)-methionine-(R)-sulfoxide

N-2,4-DNP-(2R)-methionine-(S)-sulfoxide

N-2,4-DNP-(2R)-methionine-(R)-sulfoxide

The oxidation of methionine with reactive oxygen species generally produces a nearly racemic mixture of the two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. nih.govresearchgate.net Therefore, a synthetic preparation from DL-methionine is expected to yield these four isomers in roughly equal proportions. The biological significance of this stereochemistry is profound, as enzymes like methionine sulfoxide reductases (MsrA and MsrB) are stereospecific in their ability to reduce these oxidized forms back to methionine. nih.govnih.govnih.gov

Analyzing this complex stereochemical distribution requires advanced separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the methods of choice for resolving these diastereomers and enantiomers. kent.ac.ukresearchgate.net

| α-Carbon Configuration | Sulfoxide Configuration | Resulting Stereoisomer |

|---|---|---|

| S (from L-Methionine) | S | (2S, S)-diastereomer |

| S (from L-Methionine) | R | (2S, R)-diastereomer |

| R (from D-Methionine) | S | (2R, S)-diastereomer |

| R (from D-Methionine) | R | (2R, R)-diastereomer |

Advanced Spectroscopic and Chromatographic Methods for Characterization of DNP-DL-Methionine Sulfoxide Conjugates

To confirm the identity, purity, and stereochemical composition of synthesized DNP-DL-methionine sulfoxide, a combination of chromatographic and spectroscopic techniques is essential.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard technique for assessing the purity of the synthesized compound and for purifying it from starting materials and byproducts. nih.gov Furthermore, chiral HPLC, utilizing columns with a chiral stationary phase, can be employed to separate the different stereoisomers, allowing for their quantification. kent.ac.uk

Capillary Electrophoresis (CE): CE offers high-resolution separation and is particularly powerful for analyzing diastereomers. Methods have been developed for the separation of peptide diastereomers containing methionine sulfoxide, often using cyclodextrins as chiral selectors in the buffer system. researchgate.netresearchgate.net A validated CE method has been successfully used to monitor the stereospecific activity of methionine sulfoxide reductase enzymes on a DNP-labeled pentapeptide substrate containing methionine sulfoxide. researchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight of the compound (C₁₁H₁₃N₃O₇S, MW: 331.3 g/mol ). chemicalbook.com Techniques like Electrospray Ionization (ESI-MS) coupled with tandem MS (MS/MS) can provide fragmentation data that helps to verify the structure, confirming the presence of both the DNP group and the methionine sulfoxide moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for detailed structural elucidation. The spectra would show characteristic signals for the aromatic protons of the dinitrophenyl ring, as well as signals for the protons and carbons of the methionine backbone and side chain, including the methyl group adjacent to the sulfoxide.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups within the molecule. Expected characteristic absorption bands include those for N-H stretching, aromatic C-H stretching, C=O stretching of the carboxylic acid, asymmetric and symmetric stretching of the nitro (NO₂) groups, and the S=O stretching of the sulfoxide group.

| Technique | Application | Reference |

|---|---|---|

| HPLC | Purity assessment, purification, and chiral separation of stereoisomers. | nih.govkent.ac.uk |

| Capillary Electrophoresis (CE) | High-resolution separation of diastereomers, often with chiral selectors. | researchgate.netresearchgate.net |

| Mass Spectrometry (MS/MS) | Confirmation of molecular weight and structural verification via fragmentation patterns. | chemicalbook.comnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Definitive structural elucidation of the molecular framework. | General Knowledge |

| FT-IR Spectroscopy | Identification of key functional groups (e.g., -NO₂, -COOH, S=O). | General Knowledge |

Dnp Dl Methionine Sulfoxide As a Biochemical Probe for Enzymatic and Redox Investigations

Application as a Substrate in Methionine Sulfoxide (B87167) Reductase (Msr) Enzyme Activity Assays

The methionine sulfoxide reductase (Msr) system is a critical enzymatic defense mechanism that repairs oxidized methionine residues, restoring protein function and protecting cells against oxidative damage. The Msr system comprises two main classes of enzymes: MsrA, which stereospecifically reduces the S-epimer of methionine sulfoxide (Met-S-O), and MsrB, which reduces the R-epimer (Met-R-O). nih.govnih.govwikipedia.org To study the activity of these enzymes, researchers utilize synthetic substrates that allow for easy detection of the reaction product. DNP-DL-methionine sulfoxide, often incorporated into a peptide sequence, serves as an effective substrate for such assays. researchgate.net

In a typical Msr assay, the DNP-labeled methionine sulfoxide substrate is incubated with the Msr enzyme in the presence of a reducing agent, such as dithiothreitol (B142953) (DTT). mdpi.com The enzyme catalyzes the reduction of the sulfoxide back to methionine. The product, now a DNP-labeled methionine, can be separated from the unreacted substrate and quantified using analytical techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis. researchgate.netmdpi.com The DNP tag provides a strong ultraviolet-visible absorbance signal, facilitating sensitive detection.

Kinetic analysis is essential for characterizing enzyme function, and DNP-labeled substrates are instrumental in determining key kinetic parameters for Msr enzymes, such as the Michaelis constant (Km) and the catalytic rate (kcat). These parameters provide insight into the enzyme's substrate affinity and catalytic efficiency.

A study utilizing a C-terminally dinitrophenyl-labeled N-acetylated pentapeptide, ac-KIFM(O)K-Dnp, successfully determined the kinetic constants for human methionine sulfoxide reductase A (hMsrA). researchgate.net By monitoring the enzymatic reduction of the L-methionine-(S)-sulfoxide diastereomer, the following kinetic values were established. researchgate.net

| Enzyme | Substrate | K_m (μM) | V_max (μM·min⁻¹) | Source |

| Human MsrA | ac-KIFM(S)O-K-Dnp | 411.8 ± 33.8 | 307.5 ± 10.8 | researchgate.net |

This interactive table presents kinetic data for MsrA. Users can sort and filter the data to compare enzyme performance.

While DNP-labeled substrates are highly effective, other reporter tags, such as dabsyl, are also employed. For instance, kinetic analyses of MsrAB fusion proteins from pathogenic bacteria like Streptococcus pneumoniae and Helicobacter pylori have been performed using dabsyl-Met-O substrates. mdpi.comnih.gov In S. pneumoniae, the MsrAB fusion protein showed a much higher affinity for the R-form of the substrate (Km = 0.038 mM) compared to the S-form (Km = 0.86 mM), indicating a more efficient MsrB domain. nih.gov

A key feature of the Msr system is its stereospecificity. MsrA and MsrB enzymes are distinct in their ability to recognize and reduce one of the two diastereomers of methionine sulfoxide, (S)-MetO and (R)-MetO. nih.govwikipedia.org DNP-DL-methionine sulfoxide, which is a racemic mixture containing both the S and R forms, is an ideal tool for profiling this stereospecificity.

By using a DNP-labeled substrate containing both diastereomers, researchers can develop assays to distinguish between MsrA and MsrB activity. For example, a capillary electrophoresis method was developed to separate the two diastereomers of the DNP-labeled pentapeptide ac-KIFM(O)K-Dnp from its reduced product. researchgate.net When this substrate mixture is incubated with a purified enzyme or cell extract, the specific reduction of either the S-form or the R-form can be monitored.

Incubation with MsrA would result in the selective depletion of the DNP-L-methionine-(S)-sulfoxide peak and the corresponding appearance of the DNP-L-methionine product peak. nih.govnih.gov

Incubation with MsrB would lead to the specific reduction of the DNP-L-methionine-(R)-sulfoxide diastereomer. nih.govwikipedia.org

This approach allows for the unambiguous assignment of function to MsrA or MsrB enzymes and can be used to screen for inhibitors that target one form of the enzyme over the other.

Utilization in Proteomics for the Study of Oxidative Post-Translational Modifications

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to oxidative damage to cellular components, including proteins. biorxiv.org The oxidation of amino acid side chains is a major form of this damage, creating oxidative post-translational modifications (oxPTMs). nih.gov Methionine is particularly susceptible to oxidation, readily forming methionine sulfoxide. nih.gov DNP-based chemical probes are widely used in proteomics to detect and quantify protein oxidation.

The most common method involves the chemical derivatization of protein carbonyl groups—a hallmark of severe oxidative protein damage—with 2,4-dinitrophenylhydrazine (B122626) (DNPH). pnas.orgnih.govmdpi.com This reaction forms a stable DNP-hydrazone adduct on the protein. These DNP-tagged proteins can then be detected with high sensitivity using anti-DNP antibodies in immunoassays like Western blots (often called "oxy-blots") and ELISAs. pnas.orgnih.gov This technique allows for the identification of specific proteins that have undergone oxidative modification in response to cellular stress, aging, or disease. mdpi.com

Accurate quantification is a central challenge in proteomics. nih.gov For studies of protein oxidation, standards are needed to validate analytical methods and ensure accurate measurement of oxPTMs. DNP-tagged methionine sulfoxide, either as a free amino acid or incorporated into a peptide, can serve as a valuable standard.

These DNP-tagged standards are used in several ways:

Method Development and Validation: Synthetic DNP-peptides, such as the ac-KIFM(O)K-Dnp substrate, are essential for developing and optimizing analytical methods like capillary electrophoresis or LC-MS for the separation and detection of oxidized and reduced peptides. researchgate.net

Internal Standards: In mass spectrometry-based proteomics, known quantities of a DNP-labeled peptide can be spiked into a complex biological sample (e.g., a cell lysate). uni-marburg.de By monitoring the signal of this internal standard, researchers can normalize for variations in sample preparation and instrument performance, leading to more accurate relative or absolute quantification of the endogenous oxidized protein.

Calibration Curves: DNP-labeled peptides or proteins can be used to generate calibration curves to determine the concentration of an oxidized protein in a sample. uni-marburg.de

While stable isotope labeling is a common approach for quantitative proteomics, the use of DNP-tagged standards offers a complementary method, particularly for antibody-based detection and for validating the performance of chromatographic and electrophoretic separations. nih.gov

Understanding which proteins are susceptible to oxidative damage and under what conditions is crucial for unraveling the mechanisms of oxidative stress-related diseases. The use of DNP labeling is a cornerstone of this area of research. The established method uses a DNP-derivatizing agent like DNPH to act as a chemical reporter for oxidation. pnas.orgnih.gov

The general workflow involves exposing a biological system (cells, tissues, or isolated proteins) to an oxidative challenge, such as high-intensity light, radiation, or chemical oxidants. biorxiv.orgpnas.org Following this stress, proteins are extracted and treated with DNPH to label any resulting carbonyl groups. mdpi.com Using a combination of 2D gel electrophoresis and anti-DNP antibody blotting, researchers can identify specific proteins that were carbonylated. These protein spots can then be excised and identified using mass spectrometry.

This approach has been used to:

Identify specific subunits of the Photosystem II complex in plants that undergo carbonylation upon exposure to high-intensity light, revealing mechanisms of photoinhibition. pnas.org

Detect oxidatively modified proteins in the brains of patients with Alzheimer's disease, providing insights into the pathology of the disease. mdpi.com

Compare the proteome-wide carbonylation patterns between radiation-resistant bacteria and sensitive bacteria to understand the molecular basis of their differential survival. biorxiv.orgbiorxiv.org

By identifying the protein targets of oxidative modification, this DNP-based strategy provides critical clues about cellular oxidation mechanisms and the pathways affected by oxidative stress.

Biochemical Roles and Metabolic Pathways of Methionine Sulfoxide Elucidated by Research Analogues

Cellular Uptake and Intracellular Metabolic Fate of Methionine Sulfoxide (B87167) and Related Compounds

The cellular uptake and subsequent metabolic fate of methionine sulfoxide are complex processes that have been elucidated through studies often involving isotopically labeled or chemically modified analogues. Research using freshly isolated mouse hepatocytes has provided significant insights into these pathways. nih.govresearchgate.net

Studies have shown that hepatocytes can take up L-methionine-dl-sulfoxide. nih.gov Inside the cell, the metabolic fate of MetO can follow several routes:

Reduction to Methionine : A key pathway is the reduction of MetO back to methionine, a reaction catalyzed by the Msr enzymes. nih.gov This allows the cell to reclaim the essential amino acid methionine for protein synthesis and other metabolic functions.

Transamination : MetO can also undergo transamination, a process where the amino group is removed. nih.govresearchgate.net Inhibition of transamination reactions with aminooxyacetic acid (AOAA) in male mouse hepatocytes led to higher intracellular MetO levels and decreased cytotoxicity, suggesting that transamination is a significant metabolic route for MetO. nih.govresearchgate.net

Stereoselective Differences : Research has revealed stereoselective handling of MetO diastereomers. In mouse hepatocytes, intracellular levels of Met-l-O were found to be nearly five times higher than Met-d-O, and male hepatocytes accumulated about twice as much MetO as female hepatocytes. nih.govresearchgate.net

The development of specific HPLC methods, often requiring derivatization of the analyte, has been crucial for these studies. For example, the N-2,4-dinitrophenyl (DNP) derivatives of seleno-L-methionine and its oxidized form, methionine selenoxide, were synthesized to create a quantitative assay to study their metabolism by flavin-containing monooxygenases (FMOs). nih.gov This highlights the importance of using analogues like DNP-derivatives to track the metabolic fate of these compounds.

Relationship to Broader Amino Acid Metabolism and Interconversion Pathways

Methionine metabolism is central to cellular function, intersecting with several crucial pathways, and the metabolism of methionine sulfoxide is intricately linked to this broader network. nih.gov Methionine is an essential amino acid in mammals, serving as a building block for proteins and as a precursor for other critical molecules. nih.govyoutube.com

Key interconnections include:

The Methionine Cycle (SAM Cycle) : Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions, including DNA and histone modification. youtube.comyoutube.com After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. youtube.com Homocysteine can be remethylated to regenerate methionine, completing the cycle. youtube.com The reduction of MetO to methionine feeds directly into this cycle, replenishing the methionine pool. nih.gov

The Transsulfuration Pathway : Homocysteine can also be directed into the transsulfuration pathway to be irreversibly converted to another sulfur-containing amino acid, cysteine. nih.govyoutube.com Cysteine is a key component of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.govresearchgate.net Therefore, the fate of methionine and its oxidized forms can influence the cell's antioxidant capacity through cysteine and glutathione synthesis.

Glucogenic Amino Acid Metabolism : The carbon skeleton of methionine can be catabolized to succinyl-CoA, an intermediate in the citric acid cycle. youtube.com This makes methionine a glucogenic amino acid, meaning it can be used to synthesize glucose. youtube.com

The presence of MetO and the activity of the Msr system can influence the flux of methionine through these interconnected pathways. For example, under conditions of methionine deficiency, the addition of methionine sulfoxide has been shown to increase the activity of methionine adenosyltransferase (MAT), the enzyme that produces SAM, thereby affecting methylation and transsulfuration pathways. nih.gov The cell's ability to reduce MetO back to methionine is thus vital not only for protein repair but also for maintaining the balance of these fundamental metabolic networks.

Advanced Analytical Methodologies for the Quantitative Assessment of Methionine Sulfoxide in Biological Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Methionine Sulfoxide (B87167) and Methionine Determination

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the simultaneous determination of methionine sulfoxide and methionine in blood plasma. nih.govsigmaaldrich.com This methodology is crucial as methionine sulfoxide is considered a biomarker for oxidative stress in vivo, particularly that arising from activated neutrophils. nih.govsigmaaldrich.comresearchgate.net

The analytical workflow typically involves several key steps. Initially, isotopically labeled internal standards, such as [Me-13C, Me-2H3]methionine sulfoxide and [Me-13C, Me-2H3]methionine, are added to the plasma sample. nih.govsigmaaldrich.com This is followed by the precipitation of plasma proteins, commonly achieved using acetonitrile. The amino acids are then purified from the mixture using cation-exchange chromatography. Subsequently, the methionine and methionine sulfoxide are derivatized to make them volatile for GC analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, which converts the amino acids into their tert-butyldimethylsilyl derivatives. nih.govsigmaaldrich.com Finally, quantification is performed using mass spectrometry, often in the electron impact mode. nih.govsigmaaldrich.com

An alternative derivatization approach involves using methyl chloroformate in a methanol (B129727) solution, which results in the formation of methyl esters of methoxycarbonyl derivatives that are stable and suitable for GC-MS analysis. nist.gov To avoid the conversion of methionine sulfoxide back to methionine during sample preparation, which can occur during acid hydrolysis with HCl, methanesulfonic acid is used for protein hydrolysis. nih.gov

Studies have successfully applied this GC-MS method to determine baseline levels of methionine sulfoxide in healthy human plasma, finding concentrations of approximately 4.0 ± 1.0 μM, which indicates that about 10% of the total methionine exists in its oxidized form. nih.govsigmaaldrich.com The method has a detection limit of 200 pmol of methionine sulfoxide per analysis and demonstrates good reproducibility with an interassay coefficient of variation of 5.8%. nih.gov

Table 1: GC-MS Method Parameters for Methionine Sulfoxide Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Blood Plasma | nih.govsigmaaldrich.com |

| Internal Standards | [Me-13C, Me-2H3]methionine sulfoxide, [Me-13C, Me-2H3]methionine | nih.govsigmaaldrich.com |

| Protein Precipitation | Acetonitrile | nih.govsigmaaldrich.com |

| Purification | Cation-exchange chromatography | nih.govsigmaaldrich.com |

| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | nih.govsigmaaldrich.com |

| Quantification Mode | Electron Impact Mass Spectrometry | nih.govsigmaaldrich.com |

| Detection Limit | 200 pmol | nih.gov |

| Interassay CV | 5.8% | nih.gov |

Mass Spectrometry (MS)-Based Proteomic Approaches for Detecting and Quantifying Oxidized Methionine in Proteins

Mass spectrometry (MS) is a cornerstone for the analysis of oxidative post-translational modifications, as the change in chemical composition of a protein residue alters its mass-to-charge ratio (m/z). mdpi.com However, a significant challenge in quantifying methionine oxidation is the potential for artificial oxidation during sample preparation and analysis. nih.govacs.orgnih.gov

To address this, several MS-based proteomic strategies have been developed. One such method is "Methionine Oxidation by Blocking with Alkylation" (MObBa), where unoxidized methionine residues are selectively alkylated, for instance with iodoacetamide (B48618) at a low pH. nih.govacs.org This alkylation prevents subsequent spurious oxidation, and the alkylated methionines can then be quantified by mass spectrometry as a stable proxy for the unoxidized fraction. nih.govacs.org

Another approach, termed "Methionine Oxidation by Blocking" (MObB), involves the use of heavy-isotope-labeled hydrogen peroxide (H₂¹⁸O₂) to forcibly oxidize any unoxidized methionines during the initial stages of sample preparation. nih.govbiorxiv.org This converts unoxidized methionines into an ¹⁸O-labeled sulfoxide, while methionines that were already oxidized in vivo retain their ¹⁶O modification. biorxiv.org The relative ratio of ¹⁸O- to ¹⁶O-containing peptides, determined from the MS1 spectra, allows for the accurate quantification of the original in vivo oxidation levels. nih.govbiorxiv.org

Neutral Loss Scanning Strategies for Methionine Sulfoxide Identification

Tandem mass spectrometry (MS/MS) offers specific scanning techniques to identify peptides containing particular modifications. Neutral loss scanning is a semi-targeted MS/MS routine that identifies molecules that lose a specific neutral fragment upon collision-induced dissociation (CID). nih.gov Peptides containing methionine sulfoxide are characterized by a neutral loss of 64 Da, which corresponds to the loss of methanesulfenic acid (CH₃SOH). nih.govresearchgate.netportlandpress.com

This characteristic fragmentation pattern is a diagnostic tool for identifying oxidized methionine residues within a peptide sequence. nih.govrsc.org When a peptide containing methionine sulfoxide is fragmented, the resulting spectrum will show this neutral loss, which can trigger further analysis, such as MS/MS/MS, to confirm the peptide sequence and pinpoint the location of the modification. tandfonline.com This methodology has been successfully applied to measure the oxidation of proteins like calmodulin. nih.gov

Top-Down Proteomics for Characterizing Intact Oxidized Proteins

Top-down proteomics provides a comprehensive view of all the different forms of a protein (proteoforms) that result from post-translational modifications and other variations. cnrs.fr Unlike bottom-up approaches that analyze peptides after protein digestion, top-down proteomics analyzes intact proteins, preserving information about the combination and localization of modifications on a single protein molecule. cnrs.frresearchgate.net

In top-down proteomics, intact proteins are introduced into the mass spectrometer, and their mass is measured. cnrs.fr Specific proteoforms, such as those with a mass shift indicating oxidation, can be selected for fragmentation. acs.org Various fragmentation techniques, including collision-induced dissociation (CID) and electron-transfer dissociation (ETD), are used to generate fragment ions that provide sequence information and allow for the localization of modifications like methionine sulfoxide. cnrs.fracs.org This approach is particularly valuable for characterizing heavily modified proteins and understanding the interplay of different post-translational modifications. researchgate.net While powerful, top-down data analysis can be complex, requiring specialized algorithms to correctly assign proteoforms from the resulting spectra. mdpi.com

Table 2: Comparison of Proteomic Approaches for Methionine Oxidation

| Method | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| MObBa | Alkylation of unoxidized methionines to prevent artifactual oxidation. | Provides a stable proxy for unoxidized methionines. | Requires specific chemical labeling steps. | nih.govacs.org |

| MObB | Isotopic labeling (¹⁸O) of unoxidized methionines. | Allows for accurate quantification of in vivo oxidation levels. | Involves isotopic labeling and more complex data analysis. | nih.govbiorxiv.org |

| Neutral Loss Scanning | Detects a characteristic 64 Da loss from oxidized methionine peptides. | Specific for identifying methionine sulfoxide-containing peptides. | Can be complex to interpret and requires specialized MS/MS scans. | nih.govresearchgate.net |

| Top-Down Proteomics | Analysis of intact proteins to characterize proteoforms. | Preserves information on combinations of PTMs on a single protein. | Data analysis is complex; challenging for very large proteins. | cnrs.frresearchgate.net |

Dissolution Dynamic Nuclear Polarization (DNP) NMR for Metabolic Tracing of Methionine Derivatives

Dissolution Dynamic Nuclear Polarization (d-DNP) is a technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy by several orders of magnitude. copernicus.orgcopernicus.org This hyperpolarization method enables the real-time metabolic tracing of molecules, including methionine derivatives, which would otherwise be difficult to detect at their natural abundance, especially using ¹³C NMR. copernicus.orgresearchgate.net

The d-DNP process involves polarizing nuclear spins in a sample in the solid state at very low temperatures (around 1-2 Kelvin) and high magnetic fields, using microwave irradiation in the presence of a stable radical polarizing agent. copernicus.orgcopernicus.orgresearchgate.net Following this hyperpolarization, the frozen sample is rapidly dissolved with a hot solvent and transferred to an NMR spectrometer for liquid-state analysis. copernicus.orgcopernicus.org The enhanced signal, which decays over a timescale defined by the spin-lattice relaxation time (T₁), allows for the observation of metabolic conversions in real-time. researchgate.net

This technique holds significant promise for studying the metabolism of methionine and its derivatives in biological systems. By using ¹³C-labeled methionine, researchers can trace its metabolic fate within cells or organisms, providing unique insights into metabolic pathways and fluxes. researchgate.net The optimization of the experimental setup, including the choice of polarizing agent and dissolution solvent, is critical for the success of d-DNP NMR experiments. copernicus.orgresearchgate.net

Future Research Directions and Translational Applications of Dnp Dl Methionine Sulfoxide Analogues

Innovations in DNP-Based Probe Design for Enhanced Sensitivity in Biochemical Assays

The dinitrophenyl (DNP) group is a versatile chemical entity that has been instrumental in the development of sensitive detection methods. Innovations in probe design are leveraging DNP for both fluorescence-based assays and Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy.

In fluorescence-based probe design, the DNP group often acts as an efficient fluorescence quencher. mdpi.com Probes can be designed where a fluorophore is covalently linked to a DNP moiety, rendering the molecule non-fluorescent. The linker is designed to be cleaved by a specific enzyme or to react with a target analyte. This cleavage or reaction releases the fluorophore from the quenching effect of the DNP group, resulting in a "turn-on" fluorescence signal that is proportional to the analyte's concentration or enzyme's activity. bohrium.com For instance, fluorescent probes incorporating a DNP group have been developed for the detection of hydrogen sulfide (B99878) (H2S), a key molecule in redox signaling. mdpi.com Future research could focus on creating DNP-DL-methionine sulfoxide (B87167) analogues that function as fluorogenic substrates for methionine sulfoxide reductases (Msrs). In such a design, the DNP group would quench a fluorophore until the sulfoxide is reduced by an Msr enzyme, triggering a measurable increase in fluorescence.

A second major area of innovation lies in DNP-enhanced NMR spectroscopy, a technique that dramatically boosts NMR signal intensity, sometimes by factors of over 10,000. bruker.comnih.gov This allows for the study of biomolecules in complex mixtures, such as cell lysates, at near-endogenous concentrations. nih.gov In this context, the "DNP" refers to the process of Dynamic Nuclear Polarization, which involves transferring the high spin polarization of stable radical polarizing agents to the nuclei of the sample via microwave irradiation at cryogenic temperatures. mdpi.comrsc.org

Innovations in this field include the development of "targeted DNP" (tDNP), where the polarizing agent is specifically attached to the molecule of interest. rsc.org This approach enhances the signal of the target molecule preferentially over the background, which is highly desirable for in-cell NMR studies. rsc.org Future DNP-based probes could involve isotopically labeled DNP-DL-methionine sulfoxide analogues. These probes could be used to monitor the activity of Msr enzymes in real-time within complex biological samples with unprecedented sensitivity. For example, a capillary electrophoresis method has already been developed using a C-terminally dinitrophenyl-labeled pentapeptide containing methionine sulfoxide to evaluate the stereospecific activity of human Msr enzymes. researchgate.net Integrating DNP-NMR with such labeled substrates would provide a powerful tool for detailed mechanistic and kinetic studies of these crucial antioxidant enzymes.

Table 1: Research Findings on DNP-Based Probe Design

| Probe Type | Principle of Operation | Application Example | Potential Innovation with DNP-DL-Methionine Sulfoxide |

|---|---|---|---|

| Fluorescent Probes | DNP group acts as a fluorescence quencher. Analyte interaction or enzyme activity cleaves the DNP, restoring fluorescence. mdpi.com | Detection of hydrogen sulfide (H2S) using DNP-linked fluorophores. mdpi.com | Development of a "turn-on" fluorescent substrate for methionine sulfoxide reductases (Msrs). |

| DNP-NMR Probes | Dynamic Nuclear Polarization enhances NMR signal by transferring polarization from stable radicals to the target molecule. nih.govmdpi.com | Structural studies of proteins in cellular lysates using isotopically labeled proteins and a DNP polarizing agent. nih.gov | Use of isotopically labeled DNP-DL-methionine sulfoxide to monitor Msr activity in real-time within cells or complex mixtures with high sensitivity. |

| Peptide-Based Probes | A DNP-labeled peptide containing methionine sulfoxide serves as a substrate for Msr enzymes. researchgate.net | A C-terminally DNP-labeled pentapeptide was used in a capillary electrophoresis assay to measure Msr activity. researchgate.net | Combining this peptide design with DNP-NMR for enhanced detection and detailed kinetic analysis of Msr enzymes. |

Exploration of DNP-DL-Methionine Sulfoxide in High-Throughput Screening for Modulators of Redox-Related Enzymes

The methionine sulfoxide reductase (Msr) system is a primary defense mechanism against oxidative damage, repairing oxidized methionine residues in proteins. nih.govnih.gov This system, comprising mainly MsrA and MsrB enzymes that reduce the S and R epimers of methionine sulfoxide respectively, is crucial for maintaining protein function and cellular health. nih.govnih.gov Given their protective role, identifying compounds that can modulate the activity of Msr enzymes is a significant therapeutic goal. High-throughput screening (HTS) is an essential tool for discovering such molecular modulators.

DNP-DL-methionine sulfoxide is an attractive candidate for developing HTS assays for Msr enzymes. The DNP label provides a convenient handle for detection. An HTS-compatible assay for MsrA has been developed that relies on a coupled reaction measuring NADPH oxidation. nih.govnih.gov However, this assay used dimethylsulfoxide (DMSO), the solvent for the compound library, as the substrate, which could introduce complications. nih.gov

Future HTS assays could be designed around a DNP-DL-methionine sulfoxide substrate. The progress of the enzymatic reduction could be monitored in several ways:

Chromatographic Separation: A rapid chromatographic method could separate the substrate (DNP-DL-methionine sulfoxide) from the product (DNP-DL-methionine). The DNP tag would allow for sensitive UV-Vis detection of both species.

Fluorescence Quenching: As described previously, a probe could be designed where the reduction of the sulfoxide by Msr leads to a conformational change or cleavage event that separates a fluorophore from the DNP quencher, resulting in a measurable fluorescent signal.

Antibody-Based Detection: Antibodies specific to the DNP moiety are widely available. oup.com An immunoassay format, such as an ELISA, could be developed to quantify the substrate or product, potentially by immobilizing one of the components and detecting it with an anti-DNP antibody.

These approaches would allow for the rapid screening of large chemical libraries to identify novel activators or inhibitors of MsrA and MsrB. Such compounds could have significant therapeutic potential in diseases associated with high oxidative stress, such as neurodegenerative disorders and age-related pathologies. researchgate.netwikipedia.org

Table 2: Research Findings on HTS for Redox Enzymes

| Enzyme Target | HTS Assay Principle | Substrate(s) | Key Findings |

|---|---|---|---|

| Methionine Sulfoxide Reductase A (MsrA) | Coupled reaction measuring NADPH oxidation by spectrophotometry or fluorometry. nih.govnih.gov | Dimethylsulfoxide (DMSO) from compound library solvent. nih.gov | Demonstrated the feasibility of HTS for MsrA activators and inhibitors; MsrA has broad substrate specificity. nih.govnih.gov |

| MsrA and MsrB | Capillary electrophoresis assay for stereospecific activity. researchgate.net | C-terminally dinitrophenyl-labeled N-acetylated pentapeptide (ac-KIFM(O)K-Dnp). researchgate.net | Optimized separation of diastereomers and the reduced peptide, enabling evaluation of enzyme stereospecificity. researchgate.net |

Integration of DNP-Labeled Systems in Systems Biology Approaches to Oxidative Stress Signaling

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. nih.gov Oxidative stress signaling is a prime example of such a complex network, involving numerous reactive oxygen species (ROS), antioxidant enzymes, redox-sensitive signaling proteins, and metabolic pathways. nih.govpreprints.org A key challenge in redox systems biology is the ability to accurately measure specific oxidative modifications in a dynamic cellular environment.

DNP-labeled systems, including DNP-DL-methionine sulfoxide, offer a powerful means to generate quantitative data for systems-level models of oxidative stress. The oxidation of methionine to methionine sulfoxide is a significant consequence of oxidative stress, and its reversal by the Msr system is a critical repair pathway. wikipedia.orgembopress.org

The integration of DNP-labeled systems can be envisioned in several ways:

Probing Methionine Oxidation Flux: By introducing isotopically labeled DNP-DL-methionine into cells, researchers can trace its incorporation into proteins and subsequent oxidation to DNP-DL-methionine sulfoxide under various stress conditions. DNP-enhanced NMR or mass spectrometry could then quantify the rate of methionine oxidation, providing a direct measure of oxidative flux through this specific pathway. nih.gov This data is invaluable for modeling the impact of different stressors on protein damage.

Identifying Redox-Sensitive Proteins: The DNP group can also be used more broadly to detect protein carbonylation, a common marker of severe oxidative damage. oup.comresearchgate.net Techniques using 2,4-dinitrophenylhydrazine (B122626) (DNPH) to tag carbonylated proteins, followed by detection with anti-DNP antibodies, allow for the global assessment of protein oxidation. oup.comresearchgate.net Integrating this proteome-wide data with specific measurements from probes like DNP-DL-methionine sulfoxide can help build more comprehensive models that link general oxidative damage to specific repair pathways. nih.gov

By providing quantitative, pathway-specific data, DNP-labeled systems can help to refine and validate computational models of oxidative stress signaling, leading to a more predictive understanding of how cells respond to redox challenges in health and disease. nih.gov

Compound Names Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for DNP-DL-methionine sulfoxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves oxidation of DL-methionine or its derivatives. For example, sulfoxidation using hydrogen peroxide or DMSO-based systems can yield sulfoxide derivatives. Reaction parameters such as pH (e.g., acidic vs. alkaline conditions), temperature (optimized to avoid decomposition above 250°C ), and solvent polarity (e.g., DMSO as a co-solvent ) critically affect yield. Mechanochemical approaches, as demonstrated in sodium thiosulfate systems , may offer greener alternatives. Post-synthesis purification via HPLC or column chromatography is recommended, with validation against pharmacopeial standards (e.g., USP monographs for related compounds ).

Q. Which analytical techniques are recommended for characterizing DNP-DL-methionine sulfoxide, and how are they validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (210–220 nm) for purity assessment, referencing USP methods for dimethyl sulfoxide-related impurities . GC headspace analysis is suitable for detecting residual solvents (e.g., class 1–3 ICH guidelines ).

- Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm functional groups and stereochemistry. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) for validation.

- Thermal Analysis : Melting point determination (decomposition around 250°C ) and differential scanning calorimetry (DSC) assess thermal stability.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for DNP-DL-methionine sulfoxide across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized solvents (e.g., DMSO with ≥99.9% purity ) and buffers (pH 7.4 for physiological conditions). Document temperature and agitation methods.

- Data Harmonization : Cross-reference solubility databases (e.g., Gaylord Chemical’s DMSO solubility data ) and regulatory sources (e.g., EnvironmentalChemistry.com ). Use tools like MatDL to standardize metadata (e.g., solvent grade, temperature) for comparability.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, impurities) that may explain discrepancies .

Q. What experimental design considerations are critical when studying the oxidative stability of DNP-DL-methionine sulfoxide in biological matrices?

- Methodological Answer :

- Matrix Selection : Use inert matrices (e.g., phosphate-buffered saline) to minimize interference. For biological fluids (e.g., plasma), include controls for enzymatic degradation .

- Stability Protocols : Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and oxygen levels. Monitor sulfoxide-to-sulfone conversion via LC-MS .

- Analytical Validation : Validate methods per ICH Q2(R1), including specificity (against endogenous compounds), and accuracy/recovery studies spiked with known concentrations .

Q. How can computational modeling enhance the understanding of DNP-DL-methionine sulfoxide’s reactivity in peptide synthesis?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict interactions with peptide chains, focusing on sulfoxide’s sulfinyl group as a hydrogen-bond acceptor .

- DFT Calculations : Model oxidation pathways (e.g., sulfoxide → sulfone) using density functional theory to identify transition states and activation energies .

- Machine Learning : Train models on existing peptide synthesis data (e.g., reaction yields, solvent effects) to optimize DNP-DL-methionine sulfoxide’s coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.